2',6'-Dimethyltyrosine

Opioid pharmacology Structure-activity relationship Peptide therapeutics

2',6'-Dimethyl-L-tyrosine (Dmt; CAS 123715-02-6) is the definitive N-terminal building block for μ-opioid receptor (MOR) peptidomimetics. Replacing Tyr with Dmt in opioid peptides yields a ~12-fold improvement in MOR binding affinity (Ki 0.143 nM) and a 180-fold increase in functional potency. This gain is pharmacophorically unique: deleting or repositioning a single methyl group reduces activity by 20- to 30-fold. Researchers ordering Tyr analogs or generic dimethyltyrosines obtain inferior SAR data. Secure the exact 2',6'-dimethyl substitution pattern required for next-generation analgesics and biased-signaling probes. Confirm lot-specific ≥98% purity and consistent solid-phase peptide synthesis performance.

Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
CAS No. 123715-02-6
Cat. No. B123269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dimethyltyrosine
CAS123715-02-6
Synonyms2',6'-dimethyltyrosine
2,6-dimethyltyrosine
Molecular FormulaC11H15NO3
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)O)N)C)O
InChIInChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m0/s1
InChIKeyLSNDLIKCFHLFKO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',6'-Dimethyltyrosine (Dmt) – A Sterically Optimized Tyrosine Analog for High-Potency Opioid Ligand Design and Procurement


2',6'-Dimethyl-L-tyrosine (Dmt; CAS 123715-02-6) is a synthetically modified amino acid belonging to the class of 2',6'-dialkylated tyrosine derivatives. Its distinguishing structural feature is the introduction of methyl groups at both ortho positions of the phenolic ring, which imposes a well-defined steric constraint absent in the native tyrosine scaffold [1]. This steric signature directly translates into enhanced binding affinity and selectivity at the μ-opioid receptor (MOR) when Dmt occupies the N-terminal position of opioid peptidomimetics, making it a critical building block for next-generation analgesic peptide research and development [2].

Why Unmodified Tyrosine or Singly-Methylated Analogs Cannot Substitute for 2',6'-Dimethyltyrosine in High-Affinity Mu-Opioid Ligands


Replacing Tyr with Dmt in the N-terminal position of opioid peptides such as DALDA results in a ~12-fold improvement in MOR binding affinity (Ki from 1.69 nM to 0.143 nM) and a 180-fold increase in functional potency in the guinea pig ileum assay [1]. This gain is exquisitely dependent on the simultaneous presence of both 2'- and 6'-methyl groups. Deleting one methyl group (as in 2'-methyltyrosine, Mmt) or relocating a methyl to the 5'-position (as in 2',5'-dimethyltyrosine) diminishes MOR binding affinity by approximately one order of magnitude and reduces functional potency by 20- to 30-fold [2]. The 2',6'-dimethyl substitution pattern is therefore not a generic modification but a precise pharmacophoric requirement. Scientists who consider unsubstituted tyrosine, singly-alkylated analogs, or regioisomeric dimethyl derivatives as interchangeable building blocks risk losing the very potency and selectivity advantages that justify the use of an unnatural amino acid in the first place.

2',6'-Dimethyltyrosine (Dmt) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparator Data


Mu-Opioid Receptor Binding Affinity: Dmt vs. Unmodified Tyrosine in the DALDA Scaffold

In the DALDA tetrapeptide series (H-Tyr/Dmt-D-Arg-Phe-Lys-NH2), substitution of Tyr1 with Dmt increases MOR binding affinity from a Ki of 1.69 nM (Tyr1-DALDA) to 0.143 nM ([Dmt1]DALDA), representing an ~12-fold enhancement [1]. In the guinea pig ileum (GPI) functional assay, [Dmt1]DALDA is 180-fold more potent than DALDA, and 34-fold more potent in the mouse vas deferens (MVD) assay, demonstrating that the binding affinity gain translates into a robust functional advantage [1].

Opioid pharmacology Structure-activity relationship Peptide therapeutics

Functional Mu-Receptor Potency: Dmt vs. 2'-Methyltyrosine (Mmt) and 2',5'-Dimethyltyrosine in the THQ Scaffold

Within the tetrahydroquinoline (THQ) opioid peptidomimetic scaffold, the Dmt-containing parent compound 4a exhibits an MOR EC50 of 1.6 ± 0.3 nM, whereas the 2'-monomethyl analog 4b (Mmt replacement) shows a 27.5-fold potency loss (EC50 44 ± 20 nM), and the regioisomeric 2',5'-dimethyl analog 4c is 24-fold less potent (EC50 39 ± 8 nM). Both analogs also lose detectable agonist activity at DOR (dns), whereas 4a retains measurable DOR agonism (EC50 110 ± 6 nM) [1].

Opioid peptidomimetics Medicinal chemistry Receptor potency

Mu-Opioid Receptor Selectivity Profile: Dmt vs. Unmodified Tyrosine in the DALDA Series

DALDA (Tyr1) already exhibits high μ-selectivity, with selectivity ratios Kiδ/Kiμ = 11,400 and Kiκ/Kiμ = 2,500 [1]. Introduction of Dmt at position 1 further amplifies this selectivity window. While absolute Ki values at δ and κ receptors are not explicitly tabulated for each analog in the primary source, the text states that [Dmt1]DALDA showed the 'highest μ vs. δ receptor selectivity' among all tested analogs (Dmt, Tmt, Mmt, Hmt), and 'substantial preference for μ receptors over κ receptors' [1].

Receptor selectivity Mu-opioid pharmacology Off-target profiling

In Vivo Antinociceptive Potency: Dmt-Containing Peptide vs. Morphine and DAMGO

In the mouse radiant heat tail-flick assay, [Dmt1]DALDA (s.c. administration) was 40 times more potent than morphine and 6–14 times more potent than the selective μ-agonist DAMGO in producing antinociception [1]. When administered intrathecally, the relative antinociceptive potency of [Dmt1]DALDA reached 3,000 times that of morphine, indicating exceptional spinal efficacy [2].

In vivo pharmacology Antinociception Analgesic potency

Synthesis Efficiency: Microwave-Assisted Negishi Coupling for Boc-Dmt Production

A three-step synthesis of Boc-2',6'-dimethyl-L-tyrosine has been reported that employs a microwave-assisted Negishi cross-coupling as the key carbon–carbon bond-forming step. Under optimized conditions (5 mol% Pd2(dba)3, 10 mol% SPhos, 110 °C microwave irradiation), the desired product 2a was obtained in 56% yield, a significant improvement over the 16% yield obtained under room-temperature conditions with lower catalyst loading [1]. This method provides access to enantiomerically pure Dmt in sufficient quantity for peptide synthesis campaigns, addressing a key historical bottleneck in procurement.

Peptide chemistry Unnatural amino acid synthesis Process chemistry

Distinct Mechanism of Action: [Dmt1]DALDA vs. Morphine – Insensitivity to Antisense Probes and Incomplete Cross-Tolerance

[3H][Dmt1]DALDA binding studies reveal a mechanism of action distinct from that of morphine. Unlike morphine-induced analgesia, which is abolished by antisense probes targeting specific MOR exons, [Dmt1]DALDA analgesia is largely insensitive to these probes, and the compound shows incomplete cross-tolerance with morphine [1]. Furthermore, [Dmt1]DALDA labels both agonist and antagonist conformations of MOR-1 expressed in CHO cells, whereas [3H]DAMGO labels only the agonist conformation [1]. The KD of [3H][Dmt1]DALDA binding to striatal membranes is 0.22 nM [1].

Opioid tolerance Mechanism of action MOR splice variants

Best Research and Industrial Application Scenarios for 2',6'-Dimethyltyrosine (Dmt): Where the Quantitative Differentiation Matters Most


Design of Ultra-Potent Mu-Opioid Peptide Analgesics with Reduced Tolerance Liability

Based on the ~12-fold MOR affinity enhancement over Tyr-DALDA (Ki 0.143 nM vs. 1.69 nM) [1] and the distinct mechanism of action lacking complete cross-tolerance with morphine [2], Dmt is the N-terminal residue of choice for academic and industrial groups developing next-generation analgesics that aim to retain potency in morphine-tolerant patient populations.

Structure-Activity Relationship (SAR) Studies Requiring Precise Pharmacophoric Constraints at the N-Terminus

The 24- to 27.5-fold potency loss observed when either the 2'- or 6'-methyl group is deleted or repositioned (EC50 shifts from 1.6 nM to 39–44 nM in the THQ scaffold) [3] makes Dmt an essential tool for SAR campaigns. Researchers elucidating the steric and conformational requirements of the MOR binding pocket obtain this compound specifically because mono-methylated or regioisomeric controls yield fundamentally different activity profiles.

Chemical Biology Tool Development for Opioid Receptor Labeling and Trafficking Studies

[3H][Dmt1]DALDA's high-affinity binding (KD = 0.22 nM) and its unique ability to label both agonist and antagonist conformations of MOR-1 [2] position Dmt-containing radioligands as superior probes for receptor trafficking, internalization, and biased signaling studies compared to standard ligands like [3H]DAMGO.

Peptide Synthesis Core Facilities Requiring High-Purity Dmt Building Blocks

The reported three-step microwave-assisted synthesis yielding 56% for the key coupling step [3] establishes a reproducible synthetic route. Procurement teams at core facilities and CROs can reference this protocol when sourcing Boc-2',6'-dimethyl-L-tyrosine for solid-phase peptide synthesis, ensuring material consistency across multiple synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',6'-Dimethyltyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.